N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide
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Overview
Description
This compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The “N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide” part indicates that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 4th position. It also has a methoxy group (-OCH3) attached to an aniline group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a methoxy group, and a chlorobenzyl group. The exact structure would depend on the specific positions of these substituents on the benzene ring .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions, oxidation reactions, and reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the chlorobenzyl group could potentially make it more reactive .Scientific Research Applications
Immunomodulating Activities
Research indicates that derivatives structurally similar to N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide have been synthesized and evaluated for their immunosuppressive and immunomodulating activities. These compounds have shown significant inhibitory activity on immune cell proliferation and delayed-type hypersensitivity responses, suggesting potential for treating autoimmune disorders and reducing organ transplant rejection Giraud et al., 2010; Doria et al., 1991.
Anticancer and Antimicrobial Applications
Certain derivatives have been investigated for their potential in treating prostate cancer and other malignancies through mechanisms such as blocking androgen receptors or through direct cytotoxic effects on cancer cells. Additionally, antimicrobial and antifungal activities have been observed in synthesized compounds, offering possibilities for new treatment options against bacterial and fungal infections Otuokere & Amaku, 2015; Zala, Dave, & Undavia, 2015.
Environmental Degradation Studies
The photocatalyzed degradation of anilides, including compounds with similar structural motifs, has been explored for environmental cleanup purposes. These studies provide insights into the degradation pathways of such organic pollutants under UV light and solar irradiation, potentially guiding the development of methods for mitigating pollution in water systems Sturini et al., 1997.
Molecular Imaging for Cancer Diagnosis
The synthesis of radiolabeled propanamide derivatives for selective androgen receptor modulation offers promising tools for the molecular imaging of prostate cancer using positron emission tomography (PET). This approach may enhance the diagnosis and treatment monitoring of prostate cancer, highlighting the versatile potential of these chemical frameworks in medical research Gao et al., 2011.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-cyano-3-(4-methoxyanilino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-17-8-6-16(7-9-17)21-12-14(10-20)18(23)22-11-13-2-4-15(19)5-3-13/h2-9,14,21H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJPJHUNIUMUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(C#N)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide |
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